1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)thio]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)thio]ethanone is a member of pyrroles.
Scientific Research Applications
Synthesis and Polymerization
The compound has been used in the synthesis of conducting polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole (SNS). These polymers, derived from similar compounds, exhibit varying electrical conductivity and good thermal stability, influenced by the nature of substituents on the N-substituted benzene ring (Pandule et al., 2014).
Antimicrobial Properties
Compounds structurally similar have shown antimicrobial properties. For example, certain oxadiazoles derived from phenylpropionohydrazides displayed significant activity against bacterial strains like S. aureus and P. aeruginosa (Fuloria et al., 2009).
Cytotoxic Activities
Some derivatives, such as 2,5-disubstituted 1,3,4-oxadiazole derivatives bearing a pyridine moiety, have been synthesized and evaluated for potential cytotoxic activities. These compounds, particularly those with phenyl and 4-methoxy phenyl moieties, have shown significant activity against cancer cell lines like A549 (Kaya et al., 2016).
Optical and Thermal Properties
Novel heterocyclic compounds, including those similar in structure, have been synthesized and characterized for their optical and thermal properties. For example, 1-(4-methoxy phenyl)-2-((5-(1-(naphthalen-1-yloxy) ethyl) -[1,3,4]-oxadiazol-2-yl) sulfanyl) ethanone showed transparency in the visible region and demonstrated thermal stability (Shruthi et al., 2019).
Anticonvulsant Activity
Compounds containing the oxadiazole structure have been synthesized and evaluated for anticonvulsant activities. A pharmacophoric model with four binding sites was essential for the anticonvulsant activity of these compounds (Rajak et al., 2010).
Pyrolysis Studies
The pyrolysis of similar compounds, like 2-methoxy-5,5-dimethyl-2-methylthio-2,5-dihydro[1,3,4]oxadiazole, has been studied using photoelectron spectroscopy and DFT calculations. This study contributes to the understanding of the chemical behavior of these compounds under thermal decomposition (Werstiuk et al., 2006).
properties
Product Name |
1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)thio]ethanone |
---|---|
Molecular Formula |
C21H19N3O3S2 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
1-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C21H19N3O3S2/c1-13-11-17(14(2)24(13)15-6-8-16(26-3)9-7-15)18(25)12-29-21-23-22-20(27-21)19-5-4-10-28-19/h4-11H,12H2,1-3H3 |
InChI Key |
JLYSXIINKUKSSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C(=O)CSC3=NN=C(O3)C4=CC=CS4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.